molecular formula C15H11Cl2N5O2 B3464871 N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No. B3464871
M. Wt: 364.2 g/mol
InChI Key: YSVAWVCHLPIRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as DPA-T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA-T belongs to the class of tetrazole-based compounds and has been shown to exhibit promising pharmacological properties. In

Mechanism of Action

The exact mechanism of action of DPA-T is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. DPA-T has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
DPA-T has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DPA-T has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPA-T in lab experiments is its high selectivity and potency. DPA-T has been shown to exhibit a high affinity towards its target receptors, making it an ideal candidate for drug development. However, one of the limitations of using DPA-T in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of DPA-T. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, as it has been shown to exhibit cytotoxic effects against various cancer cell lines. Furthermore, the development of novel formulations and delivery systems for DPA-T could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Scientific Research Applications

DPA-T has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, DPA-T has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O2/c16-12-2-1-3-13(15(12)17)19-14(23)8-24-11-6-4-10(5-7-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVAWVCHLPIRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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